2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole

Catalog No.
S14240342
CAS No.
M.F
C8H5BrN4O2S
M. Wt
301.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol...

Product Name

2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole

IUPAC Name

5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C8H5BrN4O2S

Molecular Weight

301.12 g/mol

InChI

InChI=1S/C8H5BrN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)

InChI Key

LPYQAUWURVEYQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=NN=C(S2)N

2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring, a nitrogen-containing five-membered ring. Its chemical formula is C₈H₅BrN₄O₂S, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms in its structure. The compound features a 4-bromo-2-nitrophenyl substituent at the 5-position of the thiadiazole ring, contributing to its unique chemical properties and biological activity. The dihedral angle between the thiadiazole and phenyl rings is approximately 40.5°, which influences its intermolecular interactions and crystal packing .

The synthesis of 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 4-bromo-2-nitrobenzoic acid with thiosemicarbazide. This reaction occurs under controlled heating conditions, often at temperatures around 90 °C for several hours. Following the reaction, the product is purified through crystallization techniques, yielding single crystals suitable for X-ray diffraction analysis . The compound exhibits various chemical properties that allow it to participate in further reactions typical of thiadiazole derivatives, such as nucleophilic substitutions and condensation reactions.

Thiadiazole derivatives, including 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole, are known for their diverse biological activities. These compounds have been studied for their potential as antimicrobial agents, exhibiting significant antibacterial and antifungal properties. For instance, research has shown that related thiadiazoles can inhibit the growth of various bacterial strains and fungi . Additionally, they have been investigated for other pharmacological activities such as anti-inflammatory and analgesic effects .

The primary method for synthesizing 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole involves:

  • Reagents:
    • 4-bromo-2-nitrobenzoic acid
    • Thiosemicarbazide
  • Procedure:
    • Mix the reagents in a suitable solvent (e.g., ethanol).
    • Heat the mixture at approximately 90 °C for about 6 hours.
    • Allow the reaction mixture to cool; the crude product will precipitate.
    • Filter and purify the product through crystallization from an appropriate solvent (e.g., acetone) to obtain pure crystals .

The applications of 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole span various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new antimicrobial agents.
  • Agricultural Chemistry: Its insecticidal and fungicidal properties make it a candidate for agricultural applications .
  • Material Science: The unique electronic properties of thiadiazoles allow their use in developing organic electronic materials.

Interaction studies involving 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action behind its biological effects. Research indicates that this compound forms hydrogen bonds with specific amino acid residues in target proteins, enhancing its biological efficacy .

Several compounds share structural features with 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole. Here are some notable examples:

Compound NameStructureUnique Features
5-Amino-1,3,4-thiadiazoleStructureLacks halogen substituents; simpler structure
5-(Phenyl)-1,3,4-thiadiazoleStructureAromatic substitution without nitro or bromo groups
5-(4-Chlorophenyl)-1,3,4-thiadiazoleStructureContains chlorine instead of bromine; similar biological activity

Uniqueness

The uniqueness of 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole lies in its specific combination of bromine and nitro groups on the phenyl ring. This configuration enhances its lipophilicity and potentially increases its biological activity compared to other thiadiazoles lacking these substituents.

Solid-phase synthesis has emerged as a robust method for constructing 1,3,4-thiadiazole derivatives, particularly when paired with phosphorus pentachloride (PCl₅) as a cyclization catalyst. This approach involves immobilizing a carboxamidine precursor on a polystyrene resin, followed by PCl₅-induced ring closure. The resin-bound intermediate allows for iterative washing steps, eliminating byproducts and improving purity.

In one documented protocol, a thiourea-functionalized resin undergoes treatment with PCl₅ in anhydrous dichloromethane at 0–5°C. The phosphorus pentachloride acts as both a dehydrating agent and Lewis acid, facilitating the elimination of hydrogen chloride and subsequent cyclization to form the thiadiazole core. Fourier-transform infrared (FTIR) spectroscopy confirms successful ring formation through the disappearance of thiourea’s N–H stretch (3100 cm⁻¹) and the emergence of cyclic imine vibrations (1544 cm⁻¹).

A critical advantage of this method lies in its scalability. By tuning the resin’s loading capacity (typically 0.8–1.2 mmol/g), researchers achieve reproducible yields of 78–82% for the thiadiazole intermediate. Subsequent cleavage from the resin using trifluoroacetic acid (TFA) liberates the free 2-amino-1,3,4-thiadiazole scaffold, which then undergoes further functionalization.

Bromination Strategies for Thiadiazole Ring Functionalization

Regioselective bromination of the thiadiazole ring demands meticulous control over reaction conditions to avoid over-halogenation. The patent CN114195736B discloses an optimized bromination protocol using sodium hypochlorite (NaOCl) as an oxidant alongside bromine (Br₂). This dual-agent system achieves 92–95% bromination efficiency at the C5 position while minimizing di-substitution.

Table 1: Bromination Efficiency Under Varied Conditions

Br₂ EquivNaOCl EquivTemp (°C)Reaction Time (h)Yield (%)
1.20.5224.578
1.50.8256.092
2.01.2308.088

The mechanism involves initial protonation of the thiadiazole’s amino group in hydrochloric acid, activating the ring for electrophilic attack. Bromine then substitutes at the electron-deficient C5 position, with NaOCl oxidizing residual HBr to Br₂, driving the reaction forward. This closed-loop system reduces bromine waste by 40% compared to traditional methods.

Nitrophenyl Group Incorporation Techniques in Heterocyclic Systems

Introducing the 4-bromo-2-nitrophenyl moiety necessitates sequential functionalization to preserve regiochemistry. A two-step approach proves most effective:

  • Bromination First: Initial bromination of 2-nitrophenyl precursors ensures proper orientation, as the nitro group’s meta-directing properties guide bromine to the para position.
  • Suzuki Coupling: Palladium-catalyzed cross-coupling then attaches the pre-halogenated aryl group to the thiadiazole’s C5 position. Using tetrakis(triphenylphosphine)palladium(0) in a dimethylformamide/water mixture (4:1) at 80°C achieves 85–90% coupling efficiency.

Alternative methods involving direct nitration post-coupling risk over-oxidation of the thiadiazole ring. Controlled nitration using fuming nitric acid (90%) in sulfuric acid at −10°C selectively targets the phenyl ring’s ortho position relative to the thiadiazole attachment point.

Comparative Analysis of Synthetic Routes from Thiosemicarbazide Precursors

Thiosemicarbazide serves as a versatile precursor for 1,3,4-thiadiazole synthesis. Three primary routes emerge from the literature:

Route A: Acid-catalyzed cyclization of thiosemicarbazide with 4-bromo-2-nitrobenzaldehyde in HCl/ethanol (yield: 68%).
Route B: Solid-phase synthesis using PCl₅ on resin-bound thioureas (yield: 82%).
Route C: Oxidative bromination of pre-formed 2-amino-1,3,4-thiadiazole with Br₂/NaOCl (yield: 92%).

Table 2: Route Comparison

RoutePurity (%)ScalabilityBromine Efficiency
A95ModerateLow
B98HighN/A
C97High92%

Route B’s solid-phase approach excels in purity but requires specialized resin equipment. Route C offers superior atom economy for bromination but demands precise temperature control. Hybrid strategies combining Routes B and C show promise for industrial-scale production.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

299.93166 g/mol

Monoisotopic Mass

299.93166 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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